(5R,6S)-5-Methyl-6-propan-2-yloxan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5R,6S)-5-Methyl-6-propan-2-yloxan-2-one is a chemical compound that belongs to the class of oxanones. It has gained significant attention in the scientific community due to its potential applications in various fields, including drug discovery, organic synthesis, and material science.
Wirkmechanismus
The mechanism of action of ((5R,6S)-5-Methyl-6-propan-2-yloxan-2-one)-5-Methyl-6-propan-2-yloxan-2-one is not fully understood. However, it is believed to function as a chiral auxiliary in organic synthesis reactions, facilitating the formation of chiral products. It has also been shown to exhibit catalytic activity in various reactions, including aldol condensations and Michael additions.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of ((5R,6S)-5-Methyl-6-propan-2-yloxan-2-one)-5-Methyl-6-propan-2-yloxan-2-one. However, it has been shown to exhibit low toxicity in laboratory experiments, making it a promising candidate for further investigation in drug discovery and development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ((5R,6S)-5-Methyl-6-propan-2-yloxan-2-one)-5-Methyl-6-propan-2-yloxan-2-one is its ease of synthesis and low cost, making it readily available for use in laboratory experiments. Additionally, it exhibits high enantioselectivity, making it a valuable chiral building block in the synthesis of biologically active compounds. However, its limited solubility in water can pose a challenge in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for the investigation of ((5R,6S)-5-Methyl-6-propan-2-yloxan-2-one)-5-Methyl-6-propan-2-yloxan-2-one. One area of interest is its potential application in the development of new drugs and pharmaceuticals. Additionally, further investigation into its catalytic activity and chiral properties could lead to the development of new synthetic methodologies. Furthermore, its potential use as a ligand in the synthesis of MOFs for gas storage and separation applications warrants further investigation. Overall, ((5R,6S)-5-Methyl-6-propan-2-yloxan-2-one)-5-Methyl-6-propan-2-yloxan-2-one has significant potential for future scientific research and applications.
Synthesemethoden
The synthesis of ((5R,6S)-5-Methyl-6-propan-2-yloxan-2-one)-5-Methyl-6-propan-2-yloxan-2-one involves the condensation of methyl acetoacetate and isobutyraldehyde in the presence of a catalytic amount of sodium ethoxide. The reaction proceeds through a Michael addition followed by an aldol condensation to yield the desired product. The reaction conditions can be optimized to achieve a high yield of the product.
Wissenschaftliche Forschungsanwendungen
((5R,6S)-5-Methyl-6-propan-2-yloxan-2-one)-5-Methyl-6-propan-2-yloxan-2-one has been used in various scientific research studies due to its unique chemical properties. It has been investigated as a potential chiral building block in the synthesis of biologically active compounds, including natural products and pharmaceuticals. Additionally, it has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) for gas storage and separation applications.
Eigenschaften
CAS-Nummer |
157968-87-1 |
---|---|
Produktname |
(5R,6S)-5-Methyl-6-propan-2-yloxan-2-one |
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
(5R,6S)-5-methyl-6-propan-2-yloxan-2-one |
InChI |
InChI=1S/C9H16O2/c1-6(2)9-7(3)4-5-8(10)11-9/h6-7,9H,4-5H2,1-3H3/t7-,9+/m1/s1 |
InChI-Schlüssel |
RORYOGLYWSZODQ-APPZFPTMSA-N |
Isomerische SMILES |
C[C@@H]1CCC(=O)O[C@H]1C(C)C |
SMILES |
CC1CCC(=O)OC1C(C)C |
Kanonische SMILES |
CC1CCC(=O)OC1C(C)C |
Synonyme |
2H-Pyran-2-one,tetrahydro-5-methyl-6-(1-methylethyl)-,(5R-trans)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.